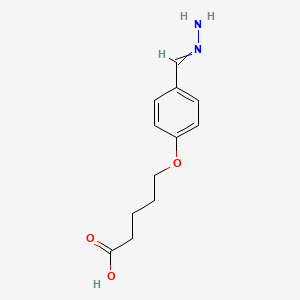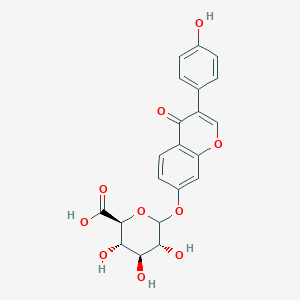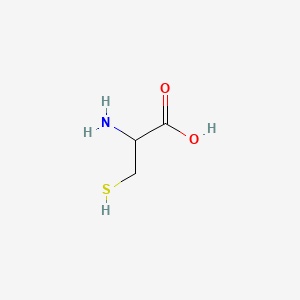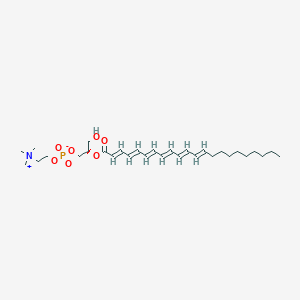
2-Docosahexaenoyl-sn-glycero-3-phosphocholine
説明
2-Docosahexaenoyl-sn-glycero-3-phosphocholine, also known as 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine or SDPC, is a phospholipid with both saturated and unsaturated fatty acid attached by glycerol to the phosphate head . The sn-1 position contains saturated stearic acid while the sn-2 position is made of highly unsaturated fatty acid (docosahexaenoic acid) .
Synthesis Analysis
This compound is synthesized in by the CDP-choline pathway or Kennedy pathway . It is used as a lipid reference standard in matrix assisted laser desorption/ionization- time-of-light (MALDI-TOF) mass spectrometry .Molecular Structure Analysis
The molecular formula of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine is C48H84NO8P . It has a molecular weight of 834.156 . The structure includes a glycerol backbone with stearic acid and docosahexaenoic acid attached at the sn-1 and sn-2 positions respectively .Chemical Reactions Analysis
The synthesis of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine involves several steps . First, DHA is transferred to DHA chloride by reaction of oxalylchloride . Then, sn-glycero-3-phosphocholine (GPC) of natural structure is produced from 1, 2-diacyl-sn-glycero-3-phosphocholine (PC) methylation by sodium methylate in methanol . Following this, tailor-made PC is produced with GPC and sn-1 planned-combined fatty acid chloride by 4 equivalent (HMPT) on 50°C . Finally, 2-DHA-PC is prepared by introducing DHA chloride into sn-2 of LPC using catalyser 4-dimethylaminopyridine in chloroform .Physical And Chemical Properties Analysis
This compound is a phospholipid containing stearic acid and docosahexaenoic acid at the sn-1 and sn-2 positions, respectively . It has been used in the study of lipid membrane organization and dynamics .科学的研究の応用
Lipid Membrane Behavior : Research by Dumaual, Jenski, and Stillwell (2000) explored the phase behavior of lipid mixtures containing 2-Docosahexaenoyl-sn-glycero-3-phosphocholine. They found that these lipids can phase-separate into different phases, showing the ability of docosahexaenoic acid to participate in lipid phase separations in membranes (Dumaual, Jenski, & Stillwell, 2000).
Membrane Properties : Zerouga, Jenski, and Stillwell (1995) compared the properties of monolayers and bilayers composed of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine, discovering significant differences in membrane properties influenced by docosahexaenoic acid (Zerouga, Jenski, & Stillwell, 1995).
Neutron Diffraction Studies : Mihailescu and Gawrisch (2006) investigated the structure of lipid bilayers containing 2-Docosahexaenoyl-sn-glycero-3-phosphocholine using neutron diffraction. Their study indicated that the polyunsaturated docosahexaenoyl chain prefers to reside near the lipid-water interface, affecting membrane elasticity (Mihailescu & Gawrisch, 2006).
NMR Analysis : Salmon, Dodd, Williams, Beach, and Brown (1987) conducted deuterium (2H) NMR studies on 2-Docosahexaenoyl-sn-glycero-3-phosphocholine to understand its role in biological membranes. They provided insights into the segmental order parameters of the lipid chains (Salmon et al., 1987).
X-ray Scattering Data Analysis : Marquardt, Heberle, Pan, Cheng, Pabst, Harroun, Kučerka, and Katsaras (2020) used molecular dynamics and X-ray scattering data to analyze the structure of lipid bilayers containing 2-Docosahexaenoic acid, revealing insights into bilayer structural parameters and membrane properties (Marquardt et al., 2020).
Liposome and Tumor Cell Permeability : Stillwell, Ehringer, and Jenski (1993) demonstrated that 2-Docosahexaenoyl-sn-glycero-3-phosphocholine can increase the permeability of phospholipid vesicles and tumor cells, which might partly explain its anti-tumor properties (Stillwell, Ehringer, & Jenski, 1993).
Chemotherapy Applications : Zerouga, Stillwell, and Jenski (2002) synthesized a lipophilic phosphatidylcholine containing docosahexaenoic acid and methotrexate, showing its potential in inhibiting cell proliferation and suggesting applications in cancer chemotherapy (Zerouga, Stillwell, & Jenski, 2002).
Brain Targeting and Neuroprotection : Lagarde, Hachem, Bernoud-Hubac, Picq, Véricel, Guichardant (2015) studied 1-acetyl,2-docosahexaenoyl-glycerophosphocholine (AceDoPC), which prevents the rapid movement of docosahexaenoyl to the sn-1 position. This compound was found to behave similarly to lysoPC-DHA in terms of binding to plasma albumin and lipoproteins, and DHA incorporation into platelets and red cells, suggesting its efficiency as a DHA transporter to the brain and as a neuro-protective agent (Lagarde et al., 2015).
将来の方向性
The beneficial effects of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine on differential inducing activation, learning ability enhancement activation, sleep time prolongation, and memory maintain prolongation were examined in vitro and in vivo study . This suggests potential future directions for research into the effects and applications of this compound.
特性
IUPAC Name |
[(2S)-2-[(2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)38-29(27-32)28-37-39(34,35)36-26-25-31(2,3)4/h13-24,29,32H,5-12,25-28H2,1-4H3/b14-13+,16-15+,18-17+,20-19+,22-21+,24-23+/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTQOSPWXGHDNT-IYUZKTQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Docosahexaenoyl-sn-glycero-3-phosphocholine | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



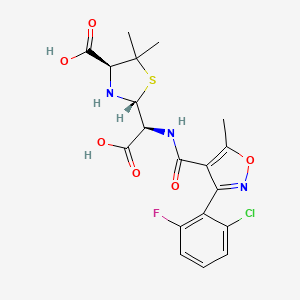
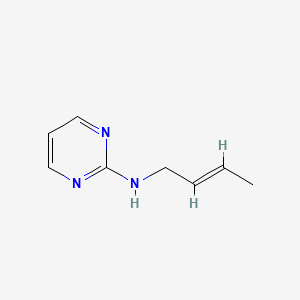
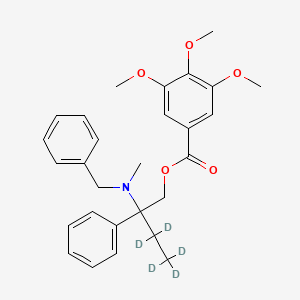

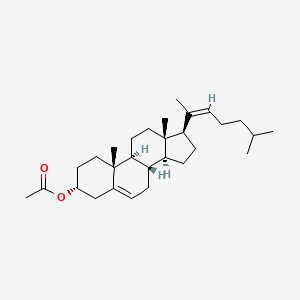
![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)
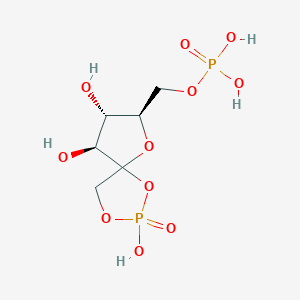
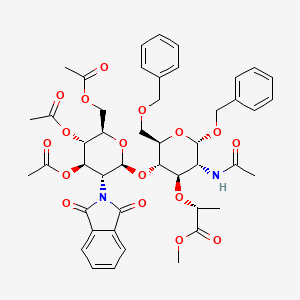
![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)
